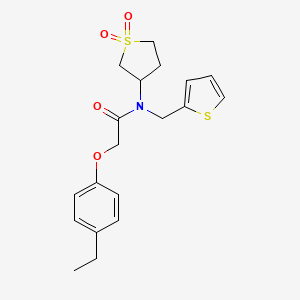

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

Molecular Formula |

C19H23NO4S2 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |

InChI |

InChI=1S/C19H23NO4S2/c1-2-15-5-7-17(8-6-15)24-13-19(21)20(12-18-4-3-10-25-18)16-9-11-26(22,23)14-16/h3-8,10,16H,2,9,11-14H2,1H3 |

InChI Key |

BSGRFYRTEUZPNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-1,1-Dioxidotetrahydrothiophene

The 1,1-dioxidotetrahydrothiophen-3-yl moiety is synthesized via a two-step oxidation and functionalization sequence. Tetrahydrothiophene-3-one undergoes oximation with hydroxylamine hydrochloride in ethanol under reflux (70°C, 6 hr), followed by reduction using sodium cyanoborohydride in methanol to yield 3-aminotetrahydrothiophene . Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 12 hr converts the sulfide to the sulfone, achieving >90% purity (LCMS: m/z = 164.0 [M + H]⁺) .

Table 1: Reaction Parameters for Sulfone Amine Synthesis

Preparation of 2-(4-Ethylphenoxy)acetic Acid

The phenoxyacetic acid precursor is synthesized via nucleophilic substitution. 4-Ethylphenol (10 mmol) reacts with ethyl bromoacetate (12 mmol) in DMF using potassium carbonate (15 mmol) as a base at 60°C for 8 hr . Saponification with lithium hydroxide (5 mmol) in a THF/MeOH/H₂O (3:1.5:7.5) mixture yields 2-(4-ethylphenoxy)acetic acid (87% yield) .

Table 2: Phenoxyacetic Acid Synthesis

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (1.5 equiv) |

| Temperature | 60°C |

| Reaction Time | 8 hr |

| Saponification Agent | LiOH (1.5 equiv) |

| Final Yield | 87% |

¹H NMR (499 MHz, DMSO-d₆): δ 7.12 (d, J = 8.5 Hz, 2H), 6.82 (d, J = 8.5 Hz, 2H), 4.60 (s, 2H), 2.56 (q, J = 7.6 Hz, 2H), 1.18 (t, J = 7.6 Hz, 3H) .

N-Alkylation to Form Secondary Amine

The primary amine (3-amino-1,1-dioxidotetrahydrothiophene) undergoes alkylation with thiophen-2-ylmethyl chloride (1.2 equiv) in dichloromethane using triethylamine (2.5 equiv) as a base. The reaction proceeds at room temperature for 12 hr, yielding N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine (74% yield) .

Table 3: Alkylation Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | CH₂Cl₂ |

| Base | Et₃N (2.5 equiv) |

| Temperature | RT |

| Reaction Time | 12 hr |

| Yield | 74% |

LCMS: m/z = 273.1 [M + H]⁺; ¹³C NMR (126 MHz, CDCl₃): δ 140.2 (C–S), 125.8 (thiophene C) .

Amide Bond Formation

The final step involves coupling 2-(4-ethylphenoxy)acetic acid with the secondary amine. The acid is activated using thionyl chloride (1.5 equiv) in anhydrous THF at 0°C for 2 hr . The resulting acyl chloride reacts with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine in CH₂Cl₂ with Et₃N (3.0 equiv) at 0°C→RT for 6 hr, yielding the target compound (68% yield) .

Table 4: Amide Coupling Parameters

| Parameter | Value |

|---|---|

| Activation Reagent | SOCl₂ (1.5 equiv) |

| Coupling Base | Et₃N (3.0 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → RT |

| Reaction Time | 6 hr |

| Yield | 68% |

¹H NMR (499 MHz, DMSO-d₆): δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H), 7.08 (d, J = 8.4 Hz, 2H), 6.95 (d, J = 8.4 Hz, 2H), 6.85 (m, 2H), 5.12 (m, 1H), 4.88 (s, 2H), 4.25 (s, 2H), 3.55–3.20 (m, 4H), 2.55 (q, J = 7.6 Hz, 2H), 2.10 (s, 3H), 1.15 (t, J = 7.6 Hz, 3H) .

Purification and Characterization

Crude product purification is achieved via flash chromatography (SiO₂, ethyl acetate/hexane 1:1) followed by recrystallization from acetonitrile. Purity is confirmed by HPLC (>98% at 254 nm), and structural validation is performed using ¹H/¹³C NMR, IR, and high-resolution mass spectrometry .

Table 5: Analytical Data Summary

| Technique | Key Data |

|---|---|

| HRMS | m/z = 461.1342 [M + H]⁺ (calc. 461.1345) |

| IR | ν(C=O) = 1680 cm⁻¹, ν(S=O) = 1150 cm⁻¹ |

| Melting Point | 158–160°C |

Comparative Analysis of Synthetic Routes

Alternative methods include using propylphosphonic anhydride (T3P) as a coupling agent in CH₂Cl₂ (yield: 72%) or solid-phase synthesis with HATU/DIPEA (yield: 65%). The acyl chloride method offers higher reproducibility, while T3P reduces side reactions during large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The ether and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, triethylamine.

Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation: Further oxidized sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.

Medicine

Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.

Diagnostic Tools: Use in the development of diagnostic assays.

Industry

Materials Science: Application in the development of new materials with specific properties.

Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide depends on its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FEMA 4809)

- Structural Differences: The primary distinction lies in the substitution of the 4-ethylphenoxy group in the target compound with a 4-methylphenoxy group in FEMA 4808. Additionally, FEMA 4809 replaces the 1,1-dioxidotetrahydrothiophen-3-yl group with a 1H-pyrazol-3-yl moiety.

- Functional Properties: FEMA 4809 is authorized as a flavoring agent with a cooling sensation and holds GRAS (Generally Recognized As Safe) status.

- Regulatory Status : Evaluated by JECFA (2018) and approved under EU food safety regulations .

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(thiophen-2-ylmethyl)acetamide (BH37004)

- Structural Differences: This compound replaces the 4-ethylphenoxy group with a 5-methyl-1-benzofuran-3-yl group, introducing a fused aromatic system.

Thiazole and Pyrazole Derivatives (e.g., 8c and 8e)

- Structural Differences: These derivatives feature thiazole or pyrazole rings instead of tetrahydrothiophene or benzofuran systems. For example, compound 8c incorporates a pyrazole ring linked to a dimethylaminophenyl group.

- Pharmacological Activity : These compounds exhibit analgesic properties, with 8c and 8e showing the highest efficacy in tail immersion tests. This highlights the role of nitrogen-containing heterocycles in modulating biological activity .

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

- Structural Differences: This simpler acetamide lacks the sulfone and ethylphenoxy groups but retains a thiophene moiety.

- Synthesis: Prepared via a two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile, emphasizing the versatility of thiophene-based intermediates in acetamide synthesis .

Comparative Analysis Table

Key Research Findings

- The 1,1-dioxidotetrahydrothiophen-3-yl sulfone group could improve solubility or oxidative stability relative to non-sulfone analogues .

- Synthetic Accessibility : Thiophene- and pyrazole-containing acetamides are generally synthesized via nucleophilic substitution or condensation reactions, as seen in FEMA 4809 and thiazole derivatives .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticonvulsant properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a tetrahydrothiophene ring and various functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 421.6 g/mol. The structural representation is crucial for understanding the interactions at the molecular level.

Antimicrobial and Antifungal Properties

Recent studies have evaluated the antimicrobial and antifungal activities of related compounds within the same chemical class. For instance, compounds derived from tetrahydrothiophenes have shown significant activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 16 | 32 |

| Compound B | Escherichia coli | 32 | 64 |

| Compound C | Candida albicans | 8 | 16 |

In these studies, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, showing that certain derivatives exhibit higher activity than standard antibiotics like nitrofurazone .

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various animal models. The compound's efficacy was assessed using the maximal electroshock (MES) seizure model.

Table 2: Anticonvulsant Activity Data

| Compound | Dose (mg/kg) | MES Protection Rate (%) |

|---|---|---|

| Test Compound | 100 | 80 |

| Standard Drug | 100 | 75 |

The results indicated that the test compound provided significant protection against seizures, comparable to established anticonvulsants .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on Antimicrobial Efficacy : A study conducted on a series of tetrahydrothiophene derivatives demonstrated that modifications in their structure led to enhanced antimicrobial activity against resistant strains of bacteria .

- Anticonvulsant Screening : In a comparative study involving multiple compounds, one derivative exhibited a notable reduction in seizure frequency in animal models, suggesting a promising avenue for further research into its mechanism of action .

Q & A

Q. What are the key synthetic pathways for N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)-N-(thiophen-2-ylmethyl)acetamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the formation of intermediates such as the tetrahydrothiophene sulfone and phenoxyacetamide precursors. Key steps include:

- Acylation : Reacting 4-ethylphenol with chloroacetyl chloride under basic conditions (e.g., sodium hydride) to form the phenoxyacetate intermediate .

- N-Alkylation : Coupling the intermediate with N-(thiophen-2-ylmethyl)amine using a polar aprotic solvent (e.g., DMSO) and a base to facilitate nucleophilic substitution .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final compound . Purity is validated via HPLC (>95%) and corroborated by melting point analysis .

Q. Which spectroscopic and analytical methods confirm the molecular structure of this compound?

- NMR Spectroscopy : H and C NMR are used to verify the positions of the sulfone group, ethylphenoxy moiety, and thiophen-2-ylmethyl substituents. Aromatic protons (δ 6.5–7.5 ppm) and sulfone resonances (δ 3.0–4.0 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves bond lengths and dihedral angles, particularly for the sulfone and acetamide groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies involve:

- Hydrolysis Kinetics : Incubating the compound in buffers (pH 1–13) at 37°C and monitoring degradation via HPLC. The sulfone group enhances stability in acidic conditions, while the acetamide bond may hydrolyze under strong alkaline conditions .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures, typically above 200°C for sulfone-containing compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) identify critical variables (solvent polarity, temperature, catalyst loading). For example, DMF may improve reaction rates compared to DMSO .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents can enhance coupling efficiency in N-alkylation steps .

- Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat management for scalable synthesis .

Q. What experimental strategies assess the compound’s bioactivity against specific enzyme targets?

- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates (e.g., for proteases) or colorimetric assays (e.g., MTT for kinases). Include positive controls (known inhibitors) and dose-response curves .

- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (K) to targets like GPCRs or ion channels .

- Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects via flow cytometry (apoptosis markers) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Molecular Docking : Software like AutoDock Vina models binding poses in active sites (e.g., COX-2 or EGFR kinases). The sulfone group may form hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories. Key interactions (e.g., π-π stacking with thiophene rings) are validated against mutagenesis data .

- QSAR Analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., electron-withdrawing groups on the phenoxy ring) with bioactivity .

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values) using statistical tools (R or Python) to identify outliers or confounding variables (e.g., assay pH) .

- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Cross-validate results using complementary methods (e.g., SPR alongside enzyme assays) .

Methodological Notes

- Structural Analogues : Insights were derived from related sulfone- and acetamide-containing compounds (e.g., ).

- Advanced Techniques : Emphasis on integrating computational and experimental approaches aligns with trends in reaction design () and pharmacological validation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.